6-Fluoro-4-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine
Description
6-Fluoro-4-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine (CAS: 1961759-31-8) is a biphenyl derivative with the molecular formula C₁₄H₁₁F₄NO. Its structure features:
- A 6-fluoro substituent on the first benzene ring.
- A 4-methyl group on the same ring.
- A 4'-trifluoromethoxy (-OCF₃) group on the second benzene ring.
- An amine (-NH₂) group at position 3 of the first ring.
This compound is reported to have a purity of 95% and exhibits safety warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-[4-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO/c1-8-6-12(15)11(7-13(8)19)9-2-4-10(5-3-9)20-14(16,17)18/h2-7H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUSLIBPMBESCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC=C(C=C2)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a biphenyl intermediate, followed by amination and fluorination reactions. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives.
Scientific Research Applications
6-Fluoro-4-methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine
- Structure : Lacks the 6-fluoro and 4-methyl groups but retains the 4'-trifluoromethoxy and amine groups.
- Synthesis : Prepared via Suzuki-Miyaura coupling using (4-(trifluoromethoxy)phenyl)boronic acid, yielding 82% as a brown oil .
- Key Difference : The absence of fluorinated and methyl substituents simplifies synthesis but reduces steric and electronic complexity compared to the target compound.
3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
- Structure : Fluorine at position 3 (instead of 6) and trifluoromethoxy at 3' (instead of 4').
- Implications : Altered substituent positions may affect molecular geometry and dipole moments, influencing binding interactions in biological systems .
N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide
- Structure : Shares the 4'-trifluoromethoxy group but includes a carboxamide and morpholine ring.
- Application : Used as an antineoplastic agent targeting the hedgehog signaling pathway .
Physicochemical Properties
Key Observations :
- The trifluoromethoxy group increases hydrophobicity (higher LogP).
- Heterocyclic substituents (e.g., oxadiazole in ) further elevate LogP, enhancing membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
